molecular formula C12H16F3NO B7866612 Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine

Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine

Cat. No.: B7866612
M. Wt: 247.26 g/mol
InChI Key: WNRWDTFFGWNSOU-UHFFFAOYSA-N
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Description

Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine is a useful research compound. Its molecular formula is C12H16F3NO and its molecular weight is 247.26 g/mol. The purity is usually 95%.
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Biological Activity

Propyl({2-[4-(trifluoromethoxy)phenyl]ethyl})amine is a compound of interest due to its structural features, particularly the trifluoromethoxy group, which is known to enhance biological activity in various contexts. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Molecular Formula : C12H16F3N
  • IUPAC Name : Propyl(2-(4-(trifluoromethoxy)phenyl)ethyl)amine

The trifluoromethoxy group is notable for its influence on the lipophilicity and metabolic stability of compounds, often enhancing their potency against biological targets.

  • Inhibition of Neurotransmitter Uptake : Compounds with trifluoromethyl groups have been shown to inhibit the uptake of neurotransmitters such as serotonin (5-HT). Studies indicate that the presence of a -CF3 group can increase the potency of compounds in inhibiting 5-HT uptake by up to six-fold compared to non-fluorinated analogs .
  • Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity. For instance, derivatives with carbamate scaffolds showed significant effects against Mycobacterium species, suggesting that this compound may exhibit similar properties .
  • Uncoupling Activity : Research has indicated that certain derivatives can uncouple oxidative phosphorylation in mitochondria, which may lead to increased metabolic rates in cells . This property is particularly relevant in cancer research, where metabolic modulation is a therapeutic target.

Pharmacological Profiles

  • Antidepressant Effects : The structural similarity to known antidepressants suggests potential efficacy in treating mood disorders. The mechanism may involve modulation of serotonin receptors or transporters.
  • Anticancer Activity : Preliminary studies have indicated that compounds with similar structures can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of various carbamate derivatives against Mycobacterium avium. The results indicated that compounds with similar structural features to this compound exhibited higher activity than standard antibiotics like ciprofloxacin .

CompoundActivity Against M. aviumComparison Standard
Propyl Amine DerivativeHighCiprofloxacin
Other CarbamatesModerateIsoniazid

Case Study 2: Neurotransmitter Modulation

In a pharmacological study assessing the effects on neurotransmitter uptake, compounds with trifluoromethoxy groups were found to significantly inhibit serotonin transporters in vitro. This suggests potential applications in treating depression and anxiety disorders .

Properties

IUPAC Name

N-[2-[4-(trifluoromethoxy)phenyl]ethyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F3NO/c1-2-8-16-9-7-10-3-5-11(6-4-10)17-12(13,14)15/h3-6,16H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRWDTFFGWNSOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCCC1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.